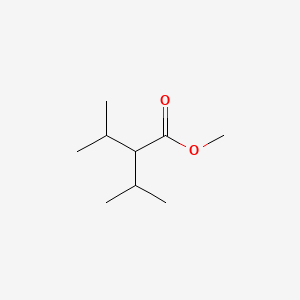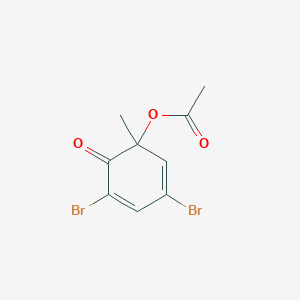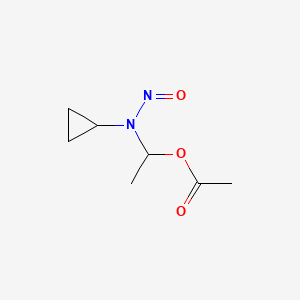
N-Nitroso(1-acetoxyethyl)cyclopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso(1-acetoxyethyl)cyclopropylamine is a member of the nitrosamine family, which are compounds containing the nitroso functional group (-N=O) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of environmental and pharmaceutical safety . This compound, like other nitrosamines, is of interest due to its potential biological activity and implications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso(1-acetoxyethyl)cyclopropylamine typically involves the nitrosation of secondary amines. One practical method for N-nitrosation uses the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions . Another method involves the use of tert-butyl nitrite (TBN) as a multitask reagent for the controlled synthesis of N-nitrosoamides from N-alkyl amides .
Industrial Production Methods
Industrial production of nitrosamines, including this compound, often involves large-scale nitrosation processes. These processes require careful control of reaction conditions to ensure the desired product is obtained with high purity and yield. Common reagents include nitrous acid and secondary amines, with the reaction typically carried out in an acidic medium .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso(1-acetoxyethyl)cyclopropylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitrosoalkanes.
Reduction: Reduction of nitrosamines can yield amines.
Substitution: Nitrosamines can undergo substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with nitrosamines under acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrosoalkanes, while reduction typically produces amines .
Scientific Research Applications
N-Nitroso(1-acetoxyethyl)cyclopropylamine has several scientific research applications:
Chemistry: It is used to study the mechanisms of nitrosation and the formation of nitrosamines.
Biology: Research on its mutagenic and carcinogenic properties helps understand the biological impact of nitrosamines.
Medicine: It is investigated for its potential role in cancer research and drug development.
Industry: The compound is studied for its presence and effects in various industrial processes, including food preservation and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-Nitroso(1-acetoxyethyl)cyclopropylamine involves its metabolic activation, often through cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can alkylate DNA, potentially causing mutations and carcinogenesis . The nitroso group (-N=O) is crucial in this process, as it is highly electrophilic and can react with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
- N-Nitrosopyrrolidine (NPYR)
Uniqueness
N-Nitroso(1-acetoxyethyl)cyclopropylamine is unique due to its specific structure, which includes an acetoxyethyl group and a cyclopropylamine moiety. This structure may influence its reactivity and biological activity compared to other nitrosamines .
Properties
CAS No. |
91254-59-0 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-[cyclopropyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C7H12N2O3/c1-5(12-6(2)10)9(8-11)7-3-4-7/h5,7H,3-4H2,1-2H3 |
InChI Key |
CXDATTIAKXMIII-UHFFFAOYSA-N |
Canonical SMILES |
CC(N(C1CC1)N=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
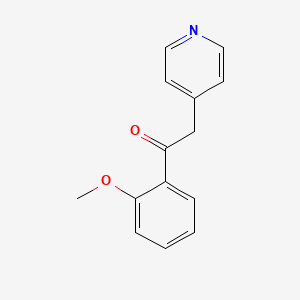
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
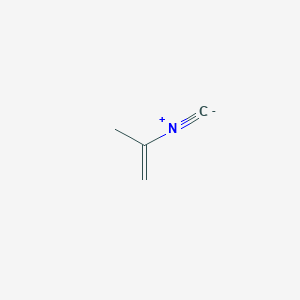
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)


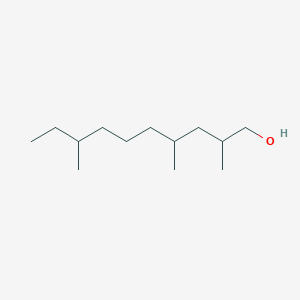
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
